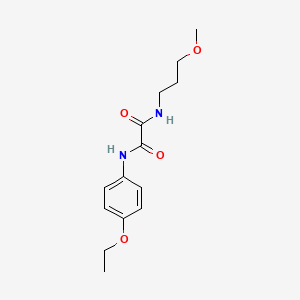
N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide, also known as EPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPM is a synthetic compound that belongs to the family of amidine compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide is not fully understood. However, studies have suggested that N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide may act by blocking the voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. By blocking these channels, N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide may reduce the excitability of neurons, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide can increase the levels of GABA, a neurotransmitter that is responsible for inhibiting the activity of neurons. Additionally, N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide in lab experiments is its high potency and selectivity. N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide exhibits high affinity for the voltage-gated sodium channels, making it a potent and selective inhibitor of these channels. Additionally, N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide has also been found to exhibit low toxicity, making it a safe compound for use in lab experiments.
One of the limitations of using N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide in lab experiments is its limited solubility in water. N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide is a hydrophobic compound, making it difficult to dissolve in aqueous solutions. This can make it challenging to administer N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide in lab experiments, as it may require the use of organic solvents.
Direcciones Futuras
There are several future directions for the research on N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide. One potential direction is the further investigation of its anticonvulsant properties. Studies have shown that N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide exhibits anticonvulsant effects in animal models, making it a potential candidate for the treatment of epilepsy. Further research is needed to determine the efficacy and safety of N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide as an anticonvulsant drug.
Another potential direction for research on N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide is its potential use in the treatment of neurodegenerative diseases. Studies have shown that N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide exhibits neuroprotective properties, making it a potential candidate for the treatment of Alzheimer's and Parkinson's disease. Further research is needed to determine the mechanisms of action and efficacy of N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide in these diseases.
Conclusion
In conclusion, N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide exhibits anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of epilepsy and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine the efficacy and safety of N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide in these diseases.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide has been found to exhibit various scientific research applications. One of the primary applications of N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide is its potential use as an anticonvulsant drug. Studies have shown that N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide exhibits anticonvulsant properties in animal models, making it a potential candidate for the treatment of epilepsy. Additionally, N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-3-20-12-7-5-11(6-8-12)16-14(18)13(17)15-9-4-10-19-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIITTZFSXHUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B4702667.png)

![8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4702697.png)
![1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline](/img/structure/B4702699.png)


![dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate](/img/structure/B4702709.png)

![8,9-dimethyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4702720.png)

![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1H-benzimidazole-2-carbonitrile](/img/structure/B4702733.png)
![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702735.png)
![3-[(4-tert-butylphenoxy)methyl]-5-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4702743.png)
![3-(4-chlorophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4702756.png)